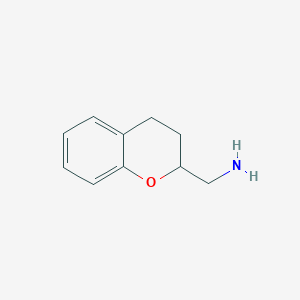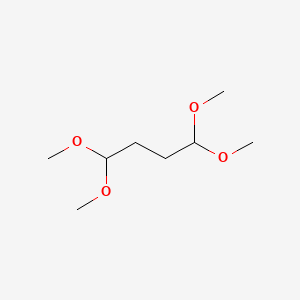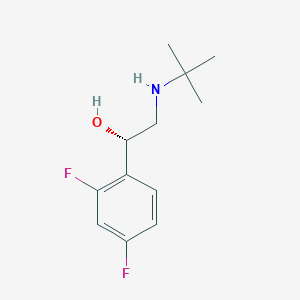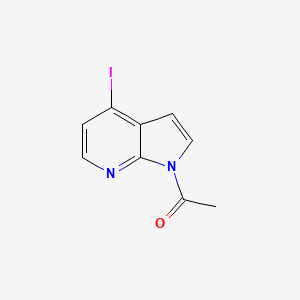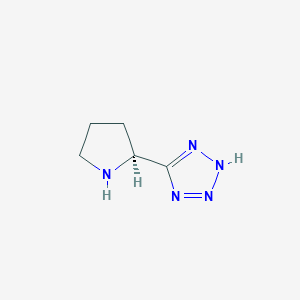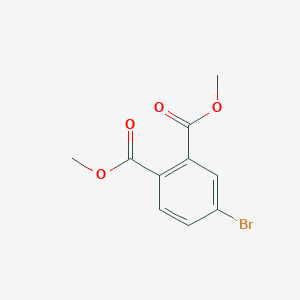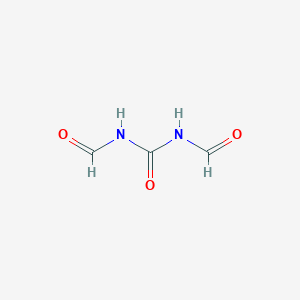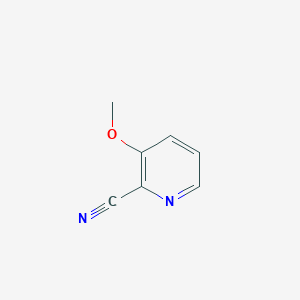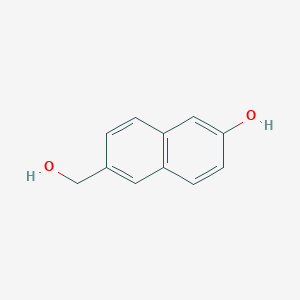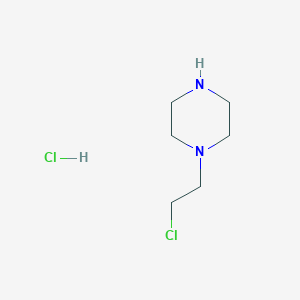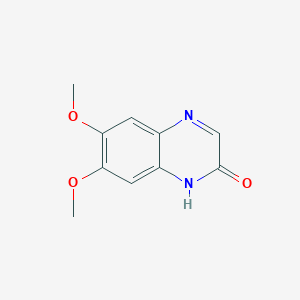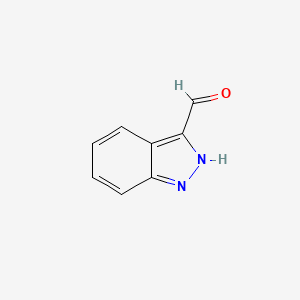
1H-吲唑-3-甲醛
描述
1H-Indazole-3-Carbaldehyde is a heterocyclic aromatic compound that features an indazole ring system with an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules .
科学研究应用
1H-Indazole-3-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in the synthesis of kinase inhibitors and other pharmacologically active agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
1H-Indazole-3-Carbaldehyde and its derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and apoptosis. By inhibiting these enzymes, 1H-Indazole-3-Carbaldehyde can potentially interfere with these processes, leading to therapeutic effects .
Mode of Action
1H-Indazole-3-Carbaldehyde interacts with its targets, the kinases, by promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the kinase’s activity, thereby affecting the cellular processes that the kinase regulates .
Biochemical Pathways
These could include pathways involved in cell growth, metabolism, and apoptosis .
Result of Action
The molecular and cellular effects of 1H-Indazole-3-Carbaldehyde’s action are likely to be diverse, given its role as a kinase inhibitor. By inhibiting kinases, it can potentially interfere with various cellular processes, leading to a range of effects. For instance, it may inhibit cell growth or induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 1H-Indazole-3-Carbaldehyde can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of its environment, as its synthesis is based on the nitrosation of indoles in a slightly acidic environment . .
生化分析
Biochemical Properties
1H-Indazole-3-Carbaldehyde plays a pivotal role in biochemical reactions, particularly in the synthesis of polyfunctionalized 3-substituted indazoles. It interacts with various enzymes and proteins, including tyrosine kinase and threonine kinase, by promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of these proteins . These interactions are essential for the compound’s ability to inhibit kinase activity, thereby modulating cellular signaling pathways and influencing cell proliferation and survival.
Cellular Effects
1H-Indazole-3-Carbaldehyde has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinase enzymes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, 1H-Indazole-3-Carbaldehyde can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 1H-Indazole-3-Carbaldehyde involves its binding interactions with biomolecules, particularly kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to a decrease in phosphorylation events that are crucial for cell signaling . This inhibition can result in the downregulation of oncogenic signaling pathways, thereby exerting anti-cancer effects. Additionally, 1H-Indazole-3-Carbaldehyde can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-3-Carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indazole-3-Carbaldehyde is relatively stable under mild acidic conditions, which allows for its sustained activity in biochemical assays . Prolonged exposure to certain conditions may lead to its degradation, thereby reducing its efficacy.
Dosage Effects in Animal Models
The effects of 1H-Indazole-3-Carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
1H-Indazole-3-Carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of 1H-Indazole-3-Carbaldehyde with these enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 1H-Indazole-3-Carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the distribution of 1H-Indazole-3-Carbaldehyde within tissues can impact its overall bioavailability and therapeutic efficacy.
Subcellular Localization
1H-Indazole-3-Carbaldehyde exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is often directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its ability to interact with specific biomolecules and modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-Carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylidenehydrazine followed by reduction and formylation. Another method includes the reaction of indazole with Vilsmeier-Haack reagent to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of 1H-Indazole-3-Carbaldehyde typically involves optimized procedures to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .
化学反应分析
1H-Indazole-3-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations .
相似化合物的比较
1H-Indazole-3-Carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-Carbaldehyde: Both compounds have an indole or indazole ring with an aldehyde group, but 1H-Indazole-3-Carbaldehyde has an additional nitrogen atom in the ring, which can influence its reactivity and biological activity.
1H-Indazole-3-Carboxaldehyde: This compound is structurally similar but may have different reactivity due to the position of the aldehyde group.
The uniqueness of 1H-Indazole-3-Carbaldehyde lies in its specific ring structure and functional group positioning, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSGHMXAYBBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966732 | |
| Record name | 1H-Indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5235-10-9, 89939-16-2 | |
| Record name | 1H-Indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a cost-effective method for synthesizing 1H-Indazole-3-Carbaldehyde?
A1: A recent study [] outlines a synthetic route for 1H-Indazole-3-Carbaldehyde involving the ring opening of indole under acidic conditions. This is followed by diazotization using sodium nitrite and subsequent cyclization. This method boasts a yield of 36% and is lauded for its cost-effectiveness, simple operation, and short reaction time, making it suitable for potential industrial production. [] (https://www.semanticscholar.org/paper/8bdd86fc91629a42f656b933246dcd94ef0d8708)
Q2: What analytical techniques have been employed to characterize the structure of 1H-Indazole-3-Carbaldehyde?
A2: While one study focuses on a novel synthesis method for 1H-Indazole-3-Carbaldehyde [], another investigates the compound's intermolecular interactions using a combination of experimental and computational techniques []. This research employed X-ray diffraction to determine the crystal structure, providing insights into the spatial arrangement of molecules. Further characterization involved spectroscopic methods such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, which offered information on the vibrational modes and functional groups present in the molecule. [] (https://www.semanticscholar.org/paper/42ebc0b759832a144322e34afc92f921d8c60a58)
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


